molecular formula C11H14IN5O4 B12066899 2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B12066899
M. Wt: 407.16 g/mol
InChI Key: BHIRDDJQPNTWRK-UHFFFAOYSA-N
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Description

2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a pyrazolopyrimidine derivative characterized by a unique substitution pattern. The core pyrazolo[3,4-d]pyrimidine scaffold is substituted with an amino group at position 4 and an iodine atom at position 3, distinguishing it from related compounds.

Properties

Molecular Formula

C11H14IN5O4

Molecular Weight

407.16 g/mol

IUPAC Name

2-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H14IN5O4/c1-11(20)6(19)4(2-18)21-10(11)17-9-5(7(12)16-17)8(13)14-3-15-9/h3-4,6,10,18-20H,2H2,1H3,(H2,13,14,15)

InChI Key

BHIRDDJQPNTWRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C3=NC=NC(=C3C(=N2)I)N)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of Hydroxymethyl and Amino Groups: The hydroxymethyl group is typically introduced through hydroxymethylation reactions, while the amino group is introduced via amination reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the iodine atom or other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can yield various substituted derivatives.

Scientific Research Applications

2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ): Substituents: Lacks iodine and oxolane groups; features a p-tolyl group and imino functionality. Key Differences: The iodine atom in the target compound may enhance halogen bonding interactions, while the oxolane moiety improves solubility compared to the hydrophobic p-tolyl group . Synthesis: Prepared via cyclization of ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, contrasting with the target compound’s likely palladium-catalyzed cross-coupling for iodine introduction .
  • 2-Substituted-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 10–11, ): Substituents: Triazolo-fused systems instead of oxolane.

Halogen-Substituted Analogues

  • 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Substituents: Fluorine atoms at multiple positions and a chromenone moiety. Key Differences: Iodine’s larger atomic radius (vs. fluorine) may improve binding affinity in hydrophobic pockets but increase molecular weight (target: ~550–600 g/mol vs. 536.4 g/mol for ’s compound).

Research Findings and Implications

  • Isomerization Trends () : Pyrazolotriazolopyrimidines undergo isomerization under specific conditions. The target compound’s oxolane group may reduce isomerization propensity compared to triazolo-fused systems due to steric hindrance .
  • Biological Activity () : Fluorinated pyrazolopyrimidines exhibit kinase inhibitory activity. The iodine in the target compound could serve as a heavy atom for crystallography or a therapeutic radioisotope carrier .

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